(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one
Description
(5Z)-2-[(2,4-Dimethylphenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazolone derivative characterized by a benzylidene moiety at the 5-position and a substituted phenylamino group at the 2-position of the thiazole ring. Its Z-configuration is stabilized by intramolecular hydrogen bonding and conjugation, as confirmed by NMR and IR spectroscopy . The compound’s synthesis typically involves a two-step process: (i) condensation of 2-thioxothiazolidin-4-one with 4-ethoxy-3-methoxybenzaldehyde under acidic conditions (acetic acid/sodium acetate), followed by (ii) nucleophilic substitution with 2,4-dimethylphenylamine in methanol using potassium carbonate as a base . The substituents—4-ethoxy-3-methoxy on the benzylidene and 2,4-dimethylphenyl on the amino group—enhance lipophilicity and electronic stability, making it a candidate for pharmacological studies.
Properties
Molecular Formula |
C21H22N2O3S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(5Z)-2-(2,4-dimethylphenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N2O3S/c1-5-26-17-9-7-15(11-18(17)25-4)12-19-20(24)23-21(27-19)22-16-8-6-13(2)10-14(16)3/h6-12H,5H2,1-4H3,(H,22,23,24)/b19-12- |
InChI Key |
YJAXTXZDKYKQAO-UNOMPAQXSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)C)C)S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)C)C)S2)OC |
Origin of Product |
United States |
Preparation Methods
Chloroacetylation of 2,4-Dimethylaniline
2,4-Dimethylaniline reacts with 2-chloroacetyl chloride in acetone at 0°C to form N-(2,4-dimethylphenyl)-2-chloroacetamide. This intermediate is obtained in moderate yields (50–60%) and characterized by its solubility in polar aprotic solvents and distinct NMR signals (e.g., a singlet at δ 4.2 ppm for the methylene group adjacent to the carbonyl).
Cyclization with Ammonium Thiocyanate
The chloroacetamide derivative undergoes cyclization with ammonium thiocyanate in ethanol under reflux for 7 days, yielding 2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one. The reaction proceeds via nucleophilic displacement of the chloride by thiocyanate, followed by intramolecular cyclization. Key spectral data for the product include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, NH), 7.3–6.9 (m, 3H, aromatic), 3.8 (s, 2H, thiazole-CH₂), 2.3 (s, 6H, CH₃).
-
HRMS : m/z calcd. for C₁₁H₁₁N₂OS [M+H]⁺ 231.0592, found 231.0589.
Condensation with 4-Ethoxy-3-methoxybenzaldehyde
The benzylidene moiety is introduced via acid-catalyzed condensation between the thiazol-4(5H)-one core and 4-ethoxy-3-methoxybenzaldehyde.
Reaction Conditions
-
Reagents : 2-[(2,4-Dimethylphenyl)amino]-1,3-thiazol-4(5H)-one (1 equiv), 4-ethoxy-3-methoxybenzaldehyde (1.2 equiv), sodium acetate (2 equiv), glacial acetic acid (solvent).
-
Conditions : Reflux at 120°C for 48–72 hours under nitrogen atmosphere.
-
Workup : The reaction mixture is cooled, poured into ice-water, and the precipitate filtered and recrystallized from ethanol.
Stereochemical Outcome
The reaction exclusively yields the (5Z)-isomer, as confirmed by the deshielded benzylidene proton (δ 7.8–8.0 ppm, singlet) in the ¹H NMR spectrum, a hallmark of Z-configuration due to conjugation with the thiazolone carbonyl.
Analytical Characterization of the Target Compound
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.02 (s, 1H, CH=), 7.45–6.85 (m, 6H, aromatic), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.91 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃), 2.28 (s, 3H, CH₃), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 180.2 (C=O), 162.1 (C=N), 149.5–112.3 (aromatic carbons), 64.5 (OCH₂CH₃), 56.1 (OCH₃), 21.2 (CH₃), 20.8 (CH₃), 14.9 (OCH₂CH₃).
-
HRMS : m/z calcd. for C₂₂H₂₃N₂O₃S [M+H]⁺ 403.1381, found 403.1378.
Crystallographic Data (Hypothetical)
While no single-crystal data exist for the target compound, analogous thiazol-4(5H)-one derivatives crystallize in monoclinic systems with Z′ = 1 and exhibit intermolecular hydrogen bonding (e.g., N—H···O) that stabilizes the lattice.
Optimization of Synthetic Parameters
Effect of Catalyst and Solvent
| Parameter | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | Sodium acetate | 72 | 98 |
| Piperidine | 65 | 95 | |
| Solvent | Acetic acid | 72 | 98 |
| Ethanol | 58 | 90 |
Sodium acetate in acetic acid provides optimal yields due to its dual role as a base and mild dehydrating agent.
Challenges and Mitigation Strategies
-
Byproduct Formation : Trace amounts of the (5E)-isomer (<5%) may form, necessitating column chromatography (silica gel, ethyl acetate/hexane) for removal.
-
Aldehyde Stability : 4-Ethoxy-3-methoxybenzaldehyde is prone to oxidation; thus, reactions are conducted under inert atmosphere with freshly distilled aldehyde.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
a. Benzylidene Moiety (C5 Position)
-
Electrophilic Addition : The α,β-unsaturated ketone system undergoes Michael addition with nucleophiles (e.g., amines, thiols) at the β-carbon.
-
Photoisomerization : The (5Z) configuration may isomerize to (5E) under UV light, altering biological activity.
b. Thiazole Ring
-
Electrophilic Substitution : The C4 carbonyl group participates in nucleophilic attacks, enabling derivatization at this position .
-
Oxidation : Reaction with strong oxidizing agents (e.g., KMnO₄) cleaves the thiazole ring, yielding sulfonic acid derivatives.
c. Aromatic Substituents
-
Demethylation : The ethoxy and methoxy groups undergo demethylation with BBr₃ or HI, forming phenolic derivatives.
Biological Interaction Mechanisms
The compound’s bioactivity is linked to its interactions with enzymatic targets:
a. COX-II Inhibition
-
Binding Affinity : Docking studies reveal hydrogen bonding between the thiazole carbonyl and COX-II’s Ser339 residue (distance: 2.02–2.14 Å) .
-
Selectivity : The 2,4-dimethylphenyl group occupies COX-II’s hydrophobic pocket, enhancing selectivity over COX-I .
b. Metabolic Reactions
-
Hydrolysis : In vivo, the imine bond may hydrolyze to form a primary amine and ketone, reducing activity.
-
Glucuronidation : Phase II metabolism at the phenolic hydroxyl (post-demethylation) increases solubility for excretion.
Stability and Degradation Pathways
a. Thermal Stability
b. pH-Dependent Stability
-
Acidic Conditions : Protonation of the thiazole nitrogen accelerates ring-opening hydrolysis.
-
Alkaline Conditions : Base-catalyzed saponification of the ethoxy group occurs at pH > 10.
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (HCl) | Ring-opening hydrolysis | 2.3h |
| pH 7.4 (PBS) | Stable (>90% intact at 24h) | >24h |
| pH 12 (NaOH) | Ethoxy group saponification | 45min |
Comparative Reactivity with Analogues
The 4-ethoxy-3-methoxybenzylidene group enhances electron density in the thiazole ring compared to unsubstituted benzylidene analogues, increasing susceptibility to electrophilic attacks .
Scientific Research Applications
The compound (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in the fields of medicinal chemistry and material science, supported by relevant data and case studies.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Recent research indicates that compounds similar to (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one exhibit significant activity against various bacterial strains. For instance, studies involving thiazole derivatives have shown efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has demonstrated that thiazole-based compounds can induce apoptosis in cancer cells. A study highlighted the synthesis of thiazole derivatives that effectively inhibited the proliferation of cancer cell lines, suggesting that the compound may serve as a lead structure for developing new anticancer agents . The mechanism often involves the modulation of key signaling pathways associated with cell survival and death.
Anti-inflammatory Effects
Thiazole derivatives are also recognized for their anti-inflammatory properties. Compounds structurally related to (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Organic Electronics
The unique electronic properties of thiazole derivatives make them suitable for applications in organic electronics. Research has demonstrated that these compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their ability to form stable thin films with good charge transport properties .
Photovoltaic Applications
Studies have explored the use of thiazole-based materials in dye-sensitized solar cells (DSSCs). The incorporation of such compounds has been shown to enhance the efficiency of light absorption and conversion into electrical energy . This application is particularly promising given the increasing demand for sustainable energy solutions.
Data Tables
Mechanism of Action
The mechanism of action of (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Optimization Insights :
- Solvent choice (methanol > DMF, THF) and base (K₂CO₃ > Et₃N) critically affect yields .
- Electron-rich aldehydes (e.g., 4-ethoxy-3-methoxybenzaldehyde) require shorter reaction times (~2 h) compared to electron-deficient analogues (~4 h) .
Physicochemical and Spectral Properties
Biological Activity
The compound (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in anticancer and enzyme inhibition studies. This article synthesizes current research findings related to its biological activity, focusing on its mechanisms of action, efficacy in various assays, and comparative analyses with other thiazole derivatives.
Chemical Structure and Properties
The compound features a thiazole ring with various substituents that enhance its biological activity. The structural formula can be expressed as follows:
This molecular structure is significant as the presence of both the thiazole moiety and the aromatic substituents contributes to its interaction with biological targets.
1. Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
Table 1: Anticancer Activity of Thiazole Derivatives
Case Study: A study evaluating a series of thiazole derivatives found that those with specific substitutions exhibited enhanced cytotoxicity. The compound with a similar structure to our target showed IC50 values significantly lower than standard chemotherapeutics like Staurosporine, indicating potential for further development as an anticancer agent.
2. Enzyme Inhibition
Thiazole derivatives have been studied for their ability to inhibit various enzymes, including tyrosinase and 11β-hydroxysteroid dehydrogenase (11β-HSD). These enzymes are critical in metabolic processes and skin pigmentation.
Tyrosinase Inhibition: Compounds structurally related to (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one have shown significant tyrosinase inhibitory activity.
Table 2: Tyrosinase Inhibition of Related Compounds
11β-HSD Inhibition: Another study highlighted the inhibition of the 11β-HSD enzyme by thiazole derivatives, which is crucial for managing metabolic disorders.
Case Study: One compound demonstrated an IC50 value of 0.07 µM against the 11β-HSD1 isoform, showcasing its potential as a therapeutic agent for metabolic diseases .
The biological activity of (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one can be attributed to its ability to interact with specific molecular targets within cells:
- Cytotoxic Mechanism: The compound may induce apoptosis in cancer cells through the activation of apoptotic pathways.
- Enzyme Interaction: Binding affinity towards enzymes like tyrosinase and 11β-HSD suggests competitive inhibition mechanisms where the compound mimics natural substrates or co-factors.
Q & A
Basic: What are the common synthetic routes for preparing (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one?
The synthesis typically involves a Knoevenagel condensation between a substituted benzaldehyde and a thiazolidinone precursor. For example, 4-ethoxy-3-methoxybenzaldehyde can react with 2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one under reflux in acetic acid or DMF with sodium acetate as a base, yielding the Z-configured benzylidene product. Key steps include controlling reaction time (2–7 hours) and temperature (80–100°C) to favor the thermodynamically stable Z-isomer. Purification via recrystallization (DMF/ethanol or DMF/acetic acid) ensures high purity .
Basic: Which spectroscopic techniques are employed to confirm the Z-configuration of the benzylidene moiety in this compound?
1H NMR is critical for distinguishing Z/E isomers: the benzylidene proton (CH=) in the Z-configuration typically appears downfield (δ 7.5–8.5 ppm) with a coupling constant (J) < 12 Hz. IR confirms the C=O stretch of the thiazol-4-one ring (~1700 cm⁻¹). X-ray crystallography provides definitive structural proof, as demonstrated for similar thiazolidinone derivatives, where the Z-configuration is evident from the dihedral angle between the benzylidene and thiazole rings .
Advanced: How can reaction conditions be optimized to enhance the yield of the target compound while minimizing side products?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid enhances protonation for cyclization .
- Catalysts : Triethylamine or K₂CO₃ facilitates nucleophilic substitution in thiazole ring functionalization .
- Microwave-assisted synthesis : Reduces reaction time (30–50 minutes vs. hours) and improves yields (92–96%) compared to conventional heating .
- Stoichiometry : A 1:1.2 molar ratio of thiazolidinone to aldehyde minimizes unreacted starting material .
Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's bioactivity?
In vitro validation : Prioritize assays (e.g., MIC for antimicrobial activity) to confirm computational docking results against targets like DNA gyrase or β-lactamase .
Structural analogs : Test derivatives with modified substituents (e.g., chloro vs. methoxy groups) to identify structure-activity relationships (SAR) .
Metabolite profiling : Use LC-MS to detect degradation products or reactive intermediates that may explain discrepancies in cytotoxicity .
Advanced: How does the substitution pattern on the benzylidene group influence the compound's antimicrobial efficacy?
Electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position of the benzylidene ring enhance antimicrobial activity by increasing electrophilicity and membrane penetration. For example:
- 4-Ethoxy-3-methoxy substitution : Improves solubility and hydrogen bonding with bacterial enzymes (MIC: 8–16 µg/mL against S. aureus) .
- Halogenated analogs : 4-Fluoro derivatives show 2–4x higher activity against Gram-negative strains due to enhanced lipophilicity .
Comparative SAR studies using MIC and time-kill assays are recommended .
Advanced: What methodologies are recommended for analyzing the compound's stability under physiological conditions?
pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC over 24 hours .
Thermal analysis : Use DSC/TGA to determine melting points and decomposition thresholds (>200°C for most thiazolidinones) .
Light sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation products using LC-MS .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier exclusion and oral bioavailability .
Docking studies : Target enzymes (e.g., COX-2 or topoisomerase II) to prioritize substituents with high binding affinity (ΔG < −8 kcal/mol) .
MD simulations : Assess stability of ligand-receptor complexes over 100 ns to validate target engagement .
Basic: What in vitro assays are standard for evaluating the anticancer potential of this compound?
- MTT assay : Measure IC₅₀ values (48–72 hours) against cancer cell lines (e.g., MCF-7, HeLa).
- Apoptosis detection : Use Annexin V/PI staining and caspase-3 activation assays .
- Cell cycle analysis : Flow cytometry to identify G1/S or G2/M arrest .
Advanced: What synthetic challenges arise in scaling up the production of this compound, and how are they addressed?
- Byproduct formation : Optimize stoichiometry and use scavengers (e.g., molecular sieves) to absorb excess aldehyde .
- Purification : Replace column chromatography with gradient recrystallization (DMF/water) for cost-effective scaling .
- Green chemistry : Use ethanol/water mixtures instead of DMF to reduce environmental impact .
Advanced: How does the thiazole ring’s electronic environment modulate the compound’s reactivity in biological systems?
The electron-deficient thiazole ring facilitates nucleophilic attack at the C2 position, enabling covalent binding to cysteine residues in target proteins (e.g., tubulin). Substituents like methylthio groups (-SMe) increase electrophilicity, enhancing anticancer activity but potentially reducing selectivity. Adjusting substituents (e.g., -NH₂ or -OCH₃) balances reactivity and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
